1,1',1''-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene
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Overview
Description
1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene is a complex organic compound characterized by its unique structure, which includes a three-membered cyclopropene ring bonded to three benzene rings and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the ethoxy group. One common method involves the reaction of a tribenzylidene precursor with ethyl diazoacetate under catalytic conditions to form the cyclopropene ring. The reaction is typically carried out in the presence of a transition metal catalyst such as rhodium or copper, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can introduce various functional groups onto the benzene rings.
Scientific Research Applications
1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropene chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropene ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological targets. The benzene rings can participate in π-π interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1’,1’'-(3-Methoxycycloprop-1-ene-1,2,3-triyl)tribenzene
- 1,1’,1’'-(3-Propoxycycloprop-1-ene-1,2,3-triyl)tribenzene
- 1,1’,1’'-(3-Butoxycycloprop-1-ene-1,2,3-triyl)tribenzene
Uniqueness
1,1’,1’'-(3-Ethoxycycloprop-1-ene-1,2,3-triyl)tribenzene is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different alkoxy groups. The ethoxy group can also affect the compound’s solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
13668-03-6 |
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Molecular Formula |
C23H20O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(1-ethoxy-2,3-diphenylcycloprop-2-en-1-yl)benzene |
InChI |
InChI=1S/C23H20O/c1-2-24-23(20-16-10-5-11-17-20)21(18-12-6-3-7-13-18)22(23)19-14-8-4-9-15-19/h3-17H,2H2,1H3 |
InChI Key |
DUFGOPMCDLNQKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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